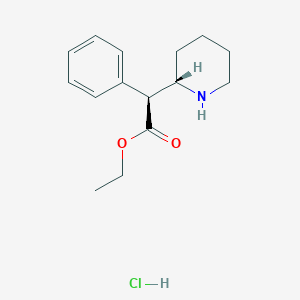

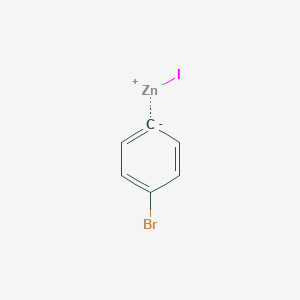

4-Bromophenylzinc iodide

Vue d'ensemble

Description

4-Bromophenylzinc iodide is a compound that is part of the organozinc class of chemicals, which are commonly used in organic synthesis, particularly in cross-coupling reactions. These reactions are pivotal in the formation of carbon-carbon bonds, which are fundamental to the construction of complex organic molecules. The presence of the bromo substituent on the phenyl ring of 4-bromophenylzinc iodide makes it a reactive species, suitable for various coupling reactions that are essential in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of organozinc compounds, such as 4-bromophenylzinc iodide, typically involves the reaction of a bromoarene with metallic zinc. For instance, an o-bromophenylzinc compound was prepared with excellent yield by reacting o-bromoiodobenzene with zinc powder in tetrahydrofuran (THF) . This method showcases the general approach to synthesizing organozinc reagents, which may be applicable to the synthesis of 4-bromophenylzinc iodide as well.

Molecular Structure Analysis

While the specific molecular structure of 4-bromophenylzinc iodide is not detailed in the provided papers, organozinc compounds often have a linear or slightly bent structure around the zinc center. The zinc atom typically adopts a tetrahedral geometry when bound to other ligands or in the solid state, as seen in related organozinc compounds .

Chemical Reactions Analysis

Organozinc reagents, including 4-bromophenylzinc iodide, are known for their participation in various chemical reactions, especially cross-coupling reactions. For example, a copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate demonstrates the high reaction efficiency and excellent functional group compatibility of such organozinc reagents . Similarly, the o-bromophenylzinc compound was used in Pd(0)-catalyzed stepwise cross-coupling reactions to afford unsymmetrically 1,2-disubstituted benzenes . These examples highlight the versatility and reactivity of organozinc compounds in cross-coupling chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromophenylzinc iodide can be inferred from related organozinc compounds. They are generally sensitive to air and moisture, requiring anhydrous conditions and inert atmospheres for handling and storage. The reactivity of these compounds towards electrophiles makes them valuable in organic synthesis. The presence of the bromo group on the phenyl ring can influence the reactivity and selectivity of the organozinc reagent in coupling reactions .

Applications De Recherche Scientifique

Synthesis and By-products

4-Bromophenylzinc iodide plays a significant role in large-scale synthesis processes. For instance, in the synthesis of 4’-(4-Bromophenyl)-2,2’:6’,2”-terpyridine, 4-bromophenyl derivatives are used as starting materials. These processes also involve the formation of various by-products, highlighting the complexity and chemical interactions in such syntheses (Siemeling et al., 2003).

Photodissociation Studies

Photodissociation studies of molecular beams of aryl halides, including 4-bromophenylzinc iodide derivatives, provide insights into their behavior under light exposure. These studies help in understanding the molecular dynamics and reactivity of such compounds (Dzvonik et al., 1974).

Corrosion Inhibition

Research indicates a significant role of 4-bromophenylzinc iodide and related compounds in corrosion inhibition, particularly in steel. The presence of these compounds can enhance corrosion resistance, which is critical in industrial applications (Bouklah et al., 2006).

Development of Novel Compounds

4-Bromophenylzinc iodide is instrumental in the synthesis of novel compounds. The exploration of its derivatives leads to the development of new materials with potential applications in various fields, such as pharmaceuticals and materials science (Wittig, 1980).

Coupling Reactions

The compound is essential in facilitating various coupling reactions. These reactions are fundamental in creating complex organic compounds, underscoring its importance in synthetic chemistry (Rieke & Kim, 2011).

Analytical Chemistry Applications

It also finds applications in analytical chemistry, particularly in the determination of iodide and bromide concentrations. This is crucial for environmental monitoring and understanding chemical reactions (Nicholson & Syty, 1976).

Propriétés

IUPAC Name |

bromobenzene;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIIAGJFCAKUCV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=[C-]1)Br.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromophenylzinc iodide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate](/img/structure/B133561.png)

![2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-chloro-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B133563.png)